molecular formula C36H71NO5 B3061760 Bis-palmitoyl tromethamine CAS No. 148891-60-5

Bis-palmitoyl tromethamine

カタログ番号: B3061760
CAS番号: 148891-60-5
分子量: 598 g/mol
InChIキー: GVKXQWJWYPCNOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

CAS番号

148891-60-5

分子式

C36H71NO5

分子量

598 g/mol

IUPAC名

[2-amino-2-(hexadecanoyloxymethyl)-3-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)41-32-36(37,31-38)33-42-35(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-33,37H2,1-2H3

InChIキー

GVKXQWJWYPCNOW-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC)N

製品の起源

United States

化学反応の分析

Hydrolysis of Ester Linkages

The palmitoyl ester bonds undergo pH-dependent hydrolysis :

  • Acidic conditions : Slow hydrolysis (t1/2>24ht_{1/2}>24\,\text{h}) due to protonation of the ester carbonyl .

  • Alkaline conditions : Rapid saponification (t1/213ht_{1/2}\approx 1–3\,\text{h}) .

Hydrolysis Kinetics :

pHHalf-Life (t1/2t_{1/2})Mechanism
2.0>24 hoursAcid-catalyzed
7.412–15 hoursNeutral hydrolysis
10.01–2 hoursBase-induced saponification

Amine Group Reactivity

The primary amine in tromethamine retains reactivity:

  • Condensation with aldehydes : Forms Schiff bases under mild conditions .

    (PalmOCH2)2(HOCH2)CNH2+RCHO(PalmOCH2)2(HOCH2)C N R+H2O(\text{PalmOCH}_2)_2(\text{HOCH}_2)\text{CNH}_2+\text{RCHO}\rightarrow (\text{PalmOCH}_2)_2(\text{HOCH}_2)\text{C N R}+\text{H}_2\text{O}
  • Metal chelation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and hydroxyl groups .

Analytical Characterization

  • FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide C=O) .

  • NMR : 1H^1\text{H} signals at δ 0.88 (palmitoyl CH₃), δ 2.30 (ester CH₂), and δ 3.60 (tromethamine CH₂OH) .

類似化合物との比較

Comparative Analysis of Tromethamine Salts

Ketorolac Tromethamine

  • Therapeutic Use: A nonsteroidal anti-inflammatory drug (NSAID) used for postoperative pain management and ocular inflammation (e.g., allergic conjunctivitis, cystoid macular edema prophylaxis) .
  • Pharmacokinetics :
    • Short half-life (~5.3 hours), necessitating frequent dosing .
    • Available in rapid-release oral tablets (10 mg), parenteral (30 mg/mL), and ophthalmic formulations .
  • Key Advantages: Potent cyclooxygenase (COX) inhibition with non-narcotic analgesic properties . Effective in reducing postoperative inflammation comparable to corticosteroids like prednisolone .
  • Limitations : Risk of gastrointestinal and renal toxicity with prolonged systemic use .

Fosfomycin Tromethamine

  • Therapeutic Use : A bactericidal agent for acute uncomplicated urinary tract infections (UTIs), particularly against Escherichia coli and Enterococcus spp. .
  • Pharmacokinetics :
    • Oral bioavailability of 34–41%, with peak urinary concentrations (>128 mg/L) sustained for 24–48 hours post-single 3 g dose .
    • Primarily excreted unchanged in urine, with a half-life of ~5.7 hours .
  • Key Advantages :
    • Single-dose regimen improves patient compliance .
    • Minimal cross-resistance with other antibiotics due to unique phosphonic acid structure .
  • Clinical Efficacy : Bacteriological eradication rates of 75–93% in UTIs, comparable to ciprofloxacin and nitrofurantoin .

Pelubiprofen Tromethamine

  • Therapeutic Use : A COX-2-selective NSAID for analgesia and anti-inflammatory applications .
  • Pharmacokinetics/Pharmacodynamics :
    • 25 mg pelubiprofen tromethamine achieves drug exposure and COX-2 inhibition equivalent to 30 mg pelubiprofen free acid .
    • Enhanced solubility via tromethamine salt improves absorption kinetics .

Lodoxamide Tromethamine

  • Therapeutic Use : Mast cell stabilizer for superior limbic keratoconjunctivitis .
  • Efficacy : Resolves symptoms and objective findings (e.g., conjunctival hyperemia) with topical 0.1% solution administered four times daily .

Dexketoprofen Trometamol

  • Therapeutic Use : Analgesic for acute pain management .
  • Advantage : Tromethamine salt accelerates oral absorption and onset of analgesic action compared to free acid forms .

Data Table: Key Parameters of Tromethamine Salts

Compound Therapeutic Use Pharmacokinetic Profile Key Advantages References
Ketorolac Tromethamine Postoperative pain, ocular inflammation Half-life: 5.3 hours; Oral, parenteral, ophthalmic routes Potent COX inhibition; Non-narcotic analgesic
Fosfomycin Tromethamine Urinary tract infections Urinary concentration >128 mg/L for 24–48 hours Single-dose efficacy; Low cross-resistance
Pelubiprofen Tromethamine Inflammatory pain Equivalent exposure to higher-dose free acid Dose reduction potential
Lodoxamide Tromethamine Ocular inflammation Topical 0.1% solution QID Mast cell stabilization
Dexketoprofen Trometamol Acute pain Rapid absorption and onset Improved bioavailability

Mechanistic and Formulation Insights

  • Solubility Enhancement: Tromethamine salts improve aqueous solubility of poorly soluble drugs (e.g., tenoxicam-tromethamine multicomponent crystals increase dissolution rates by 2.5-fold compared to tenoxicam alone) .
  • pH Buffering: Tromethamine stabilizes formulations at physiological pH, reducing irritation (e.g., in ophthalmic preparations like ketorolac tromethamine nanosuspensions) .
  • Safety Profile : Tromethamine salts generally exhibit lower toxicity than free acid forms. For example, fosfomycin tromethamine causes only mild, transient gastrointestinal adverse events .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。